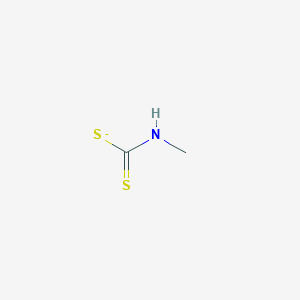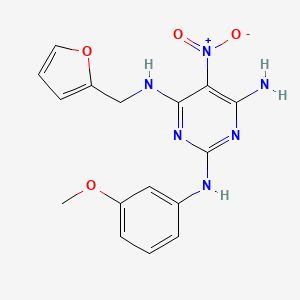
Methylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metam(1-) is a dithiocarbamate anion resulting from the deprotonation of the thiol group of metam. It has a role as a profungicide, a proherbicide, a proinsecticide and a pronematicide. It is an organosulfur insecticide and a member of dithiocarbamate anions. It is a conjugate base of a metam.
Scientific Research Applications
Synthesis and Structural Analysis :
- Methylcarbamodithioate has been studied in the context of crystallography and molecular structure. A study by Khan et al. (2010) described the unintentional synthesis of a compound related to methylcarbamodithioate, highlighting its molecular structure and the interactions stabilizing its crystal form (Khan et al., 2010).
Cytostatic and Antiviral Activity :
- Research has explored the biological activity of methylcarbamodithioate derivatives. Mahapatra et al. (2013) investigated the cytostatic and antiviral activities of methyl-2-arylidene hydrazinecarbodithioates, finding significant activity against specific cell lines and viruses (Mahapatra et al., 2013).
Role in DNA Methylation and Cellular Differentiation :
- DNA methylation, a critical factor in cellular differentiation, has been studied in relation to compounds like methylcarbamodithioate. Houseman et al. (2012) developed a method to infer changes in white blood cell distribution using DNA methylation signatures, a process potentially influenced by such compounds (Houseman et al., 2012).
Pesticide Detection and Environmental Impact :
- Liu et al. (2017) discussed the development of a sensitive pesticide assay, which could potentially detect pesticides including those based on methylcarbamodithioate. This research is significant for environmental monitoring and food safety (Liu et al., 2017).
- Iesce et al. (2006) examined the transformation and ecotoxicity of N-methylcarbamate pesticides, relevant to the environmental impact of methylcarbamodithioate-related compounds (Iesce et al., 2006).
High-Pressure Induced Phase Transition in Crystal Engineering :
- Johnstone et al. (2010) investigated the impact of high pressure on methyl 2-(carbazol-9-yl)benzoate, which could provide insights into how methylcarbamodithioate and similar compounds behave under varying environmental conditions (Johnstone et al., 2010).
Biomedical Applications :
- Research by Keefer (2011) on diazeniumdiolates, which are chemically related to methylcarbamodithioate, shows the potential for broad biomedical applications, including their use in studying nitric oxide’s chemical biology (Keefer, 2011).
Implications in Cancer Research :
- Studies on the methylation status of DNA sequences, including work by Kagan et al. (2007), could be relevant to understanding how methylcarbamodithioate influences epigenetic modifications in cancer biomarkers (Kagan et al., 2007).
Use in Agricultural Research :
- Schneider et al. (2003) discussed alternatives to methyl bromide in agricultural applications, which could include methylcarbamodithioate-related compounds (Schneider et al., 2003).
properties
Product Name |
Methylcarbamodithioate |
|---|---|
Molecular Formula |
C2H4NS2- |
Molecular Weight |
106.19 g/mol |
IUPAC Name |
N-methylcarbamodithioate |
InChI |
InChI=1S/C2H5NS2/c1-3-2(4)5/h1H3,(H2,3,4,5)/p-1 |
InChI Key |
HYVVJDQGXFXBRZ-UHFFFAOYSA-M |
SMILES |
CNC(=S)[S-] |
Canonical SMILES |
CNC(=S)[S-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2,4-Dichlorophenyl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B1230644.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)


![N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1230652.png)
![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone](/img/structure/B1230654.png)

![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)

![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)


